molecular formula C13H19N5O3 B2772311 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034470-55-6

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2772311
CAS No.: 2034470-55-6
M. Wt: 293.327
InChI Key: XFLGHDIENUZUDI-UHFFFAOYSA-N
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Description

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted with a methoxy group, a morpholino group, and a cyclopropanecarboxamide group.


Chemical Reactions Analysis

1,3,5-Triazine derivatives, such as “this compound”, can undergo various chemical reactions. For instance, they can act as monoamine oxidase inhibitors .

Scientific Research Applications

Anticancer Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide and its derivatives have demonstrated significant inhibitory activity against cancer cell lines. A compound with a similar structure exhibited notable antiproliferative activity against some cancer cell lines, highlighting its potential in cancer research and therapy (J. Lu et al., 2021).

Biological Activity in Melanoma Cells

Morpholine-substituted triazine derivatives containing an alkoxy-o-carborane in the triazine ring were synthesized and showed high accumulation levels in B16 melanoma cells. These compounds exhibited higher cytotoxicity than p-boronophenylalanine, indicating potential for treating melanoma (G. Jin et al., 2018).

Antimicrobial Properties

Derivatives of this compound have also been explored for their antimicrobial properties. For instance, some novel 1,2,4-triazole derivatives synthesized from reactions involving similar compounds were found to have good or moderate activities against test microorganisms (H. Bektaş et al., 2010).

Synthesis and Characterization in Chemistry

The synthesis and structural characterization of compounds related to this compound have been a subject of interest in chemical research. For example, studies on the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from similar compounds have contributed to understanding their potential applications in medicinal chemistry (A. Abu‐Hashem et al., 2020).

Anticancer Activity in Vitro

Morpholino-substituted analogues of this compound have shown significant anticancer activity in vitro. A study demonstrated moderate anticancer activity in compounds tested against human gastric, lung, and breast cancer cell lines, with a morpholino-substituted analogue exhibiting significant activity against human breast cancer cells (Haibo Shi et al., 2016).

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-20-13-16-10(8-14-11(19)9-2-3-9)15-12(17-13)18-4-6-21-7-5-18/h9H,2-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLGHDIENUZUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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